Cas no 850567-21-4 (3-(N-Ethylaminocarbonyl)phenylboronic acid)

3-(N-Ethylaminocarbonyl)phenylboronic acid 化学的及び物理的性質
名前と識別子
-
- 3-(N-Ethylaminocarbonyl)phenylboronic acid
- 3-(Ethylcarbamoyl)benzeneboronic acid
- 3-(Ethylcarbamoyl)benzeneboronic acid(contains varying amounts of Anhydride)
- [3-(ethylcarbamoyl)phenyl]boronic acid
- Boronic acid,B-[3-[(ethylamino)carbonyl]phenyl]-
- B-[3-[(Ethylamino)carbonyl]phenyl]boronic acid (ACI)
- Boronic acid, [3-[(ethylamino)carbonyl]phenyl]- (9CI)
- 3-(N-Ethylaminocarbonyl)benzeneboronic acid
- AKOS006221828
- DB-010499
- 3-(N-ethylaminocarbonyl)benzeneboronic acid, AldrichCPR
- AB20403
- 3-(N-Ethylaminocarbonyl)phenylboronicacid
- 3-(ethylcarbamoyl)phenylboronic acid
- DTXSID80394111
- WMMRKCBSJZVRRG-UHFFFAOYSA-N
- B-[3-[(ETHYLAMINO)CARBONYL]PHENYL]-BORONIC ACID
- MFCD04115689
- AS-30769
- 850567-21-4
- SCHEMBL3031782
-
- MDL: MFCD04115689
- インチ: 1S/C9H12BNO3/c1-2-11-9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12)
- InChIKey: WMMRKCBSJZVRRG-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C(B(O)O)C=CC=1)NCC
計算された属性
- せいみつぶんしりょう: 193.09100
- どういたいしつりょう: 193.091
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6A^2
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 106-116°C
- ふってん: Not available
- フラッシュポイント: 193.6±23.2 °C
- 屈折率: 1.545
- PSA: 69.56000
- LogP: -0.49300
3-(N-Ethylaminocarbonyl)phenylboronic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: Irritant
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
- リスク用語:R36/37/38
3-(N-Ethylaminocarbonyl)phenylboronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
3-(N-Ethylaminocarbonyl)phenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D555382-1g |
3-(N-EthylaMinocarbonyl)phenylboronic acid |
850567-21-4 | 97% | 1g |
$410 | 2024-05-24 | |
eNovation Chemicals LLC | K09888-1kg |
3-(N-ETHYLAMINOCARBONYL)BENZENEBORONIC ACID |
850567-21-4 | 97% | 1kg |
$3200 | 2024-06-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E44910-5g |
3-(N-Ethylaminocarbonyl)phenylboronic acid |
850567-21-4 | 97% | 5g |
¥7108.0 | 2023-09-08 | |
TRC | E899708-1g |
3-(N-Ethylaminocarbonyl)phenylboronic acid |
850567-21-4 | 1g |
$265.00 | 2023-05-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030159-1g |
3-(N-Ethylaminocarbonyl)phenylboronic acid |
850567-21-4 | 97% | 1g |
¥1777 | 2024-05-21 | |
Apollo Scientific | OR3954-5g |
3-(Ethylcarbamoyl)benzeneboronic acid |
850567-21-4 | 97% | 5g |
£506.00 | 2025-02-20 | |
TRC | E899708-250mg |
3-(N-Ethylaminocarbonyl)phenylboronic acid |
850567-21-4 | 250mg |
$121.00 | 2023-05-18 | ||
abcr | AB150619-1 g |
3-(N-Ethylaminocarbonyl)phenylboronic acid, 97%; . |
850567-21-4 | 97% | 1g |
€232.40 | 2023-05-09 | |
Chemenu | CM135749-1g |
3-(N-Ethylaminocarbonyl)phenylboronic acid |
850567-21-4 | 95%+ | 1g |
$117 | 2023-01-09 | |
Chemenu | CM135749-5g |
3-(N-Ethylaminocarbonyl)phenylboronic acid |
850567-21-4 | 95%+ | 5g |
$352 | 2023-01-09 |
3-(N-Ethylaminocarbonyl)phenylboronic acid 関連文献
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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7. Book reviews
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Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
10. Book reviews
3-(N-Ethylaminocarbonyl)phenylboronic acidに関する追加情報
Introduction to 3-(N-Ethylaminocarbonyl)phenylboronic acid (CAS No. 850567-21-4)
3-(N-Ethylaminocarbonyl)phenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its Chemical Abstracts Service (CAS) number 850567-21-4, features a unique structural motif that combines a phenyl group with a boronic acid moiety, further functionalized by an N-Ethylaminocarbonyl substituent. The presence of these functional groups imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry, particularly in the development of novel drug candidates and advanced materials.
The phenylboronic acid moiety is well-documented for its role in coordination chemistry and its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis. This reaction is widely employed in the pharmaceutical industry to construct biaryl frameworks, which are prevalent in many bioactive molecules. The N-Ethylaminocarbonyl group enhances the compound's reactivity and stability under various conditions, making it particularly useful in multi-step synthetic pathways where precise control over reaction outcomes is essential.
Recent advancements in medicinal chemistry have highlighted the importance of boronic acid derivatives in drug discovery. For instance, boron-containing compounds have been investigated for their potential as kinase inhibitors and metallodrugs. The structural features of 3-(N-Ethylaminocarbonyl)phenylboronic acid align with this trend, as it can serve as a building block for designing molecules with enhanced binding affinity and selectivity. Its application in the synthesis of protease inhibitors and other enzyme-targeting agents has been explored in several academic studies.
In materials science, the compound's ability to form stable complexes with metals has opened up possibilities for its use in catalysis and material functionalization. The boronic acid group can act as a ligand, facilitating metal coordination and enabling catalytic transformations that would otherwise be challenging to achieve. This property has been leveraged in the development of novel catalysts for organic transformations, including C-H activation and oxidation reactions.
The N-Ethylaminocarbonyl substituent not only influences the electronic properties of the molecule but also contributes to its solubility and bioavailability when incorporated into larger molecular frameworks. This makes 3-(N-Ethylaminocarbonyl)phenylboronic acid a versatile intermediate for medicinal chemists seeking to optimize drug-like properties such as solubility, permeability, and metabolic stability.
Recent research has also explored the potential of this compound in the context of bioconjugation techniques. Boronic acids are known to undergo reversible Michael addition reactions with thiols, a property that has been exploited in site-specific protein labeling and bioimaging applications. The incorporation of 3-(N-Ethylaminocarbonyl)phenylboronic acid into biomolecules could enable novel strategies for tracking biological processes and developing targeted therapeutics.
The synthesis of 3-(N-Ethylaminocarbonyl)phenylboronic acid typically involves multi-step organic transformations, starting from readily available precursors such as phenol derivatives. The introduction of the boronic acid functionality often requires careful control over reaction conditions to ensure high yields and purity. Advances in synthetic methodologies have made it possible to produce this compound on both laboratory and industrial scales, facilitating its use in large-scale drug manufacturing processes.
In conclusion, 3-(N-Ethylaminocarbonyl)phenylboronic acid (CAS No. 850567-21-4) represents a promising compound with diverse applications across pharmaceuticals and materials science. Its unique structural features make it an invaluable tool for synthetic chemists, enabling the construction of complex molecules with tailored properties. As research continues to uncover new applications for boron-containing compounds, the significance of this intermediate is likely to grow further, solidifying its role as a key player in modern chemical innovation.
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